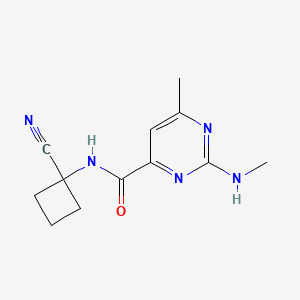

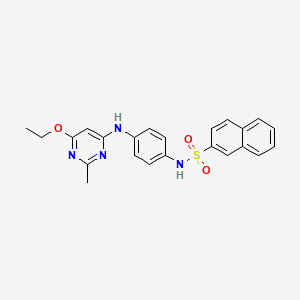

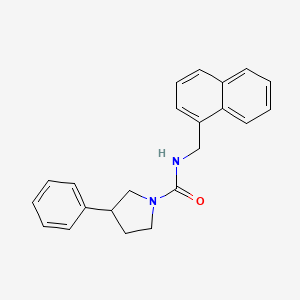

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of acetamide derivatives often involves acetylation, esterification, and other substitution reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide was investigated using NMR, X-ray single-crystal analysis, and DFT methods . The crystal structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was determined, revealing an almost planar structure of the acetamide moiety . These techniques would be applicable for determining the molecular structure of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide."

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including hydrolysis, transsilylation, and reactions with alcohols. For instance, silaheterocyclic benzoxazasiloles were found to be hydrolyzed to form silanols and could react with methanol and isopropanol . These types of reactions could be relevant for understanding the reactivity of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties significantly. For example, the introduction of methoxyaryl groups on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold influenced the potency and selectivity of adenosine A3 receptor antagonists . The properties of "N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide" would likely be affected by its methoxyethyl, methoxyphenyl, and thiophen-3-ylmethyl groups.

Relevant Case Studies

While there are no direct case studies on the compound , the papers provide examples of related compounds being used in various applications. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and evaluated for its anticancer activity . Another study assessed the safety of a flavouring substance structurally related to acetamides . These studies highlight the potential applications of acetamide derivatives in pharmaceuticals and food science.

科学的研究の応用

Catalytic Hydrogenation and Green Synthesis

Acetamide derivatives are pivotal in the synthesis of various compounds. For instance, the green synthesis approach utilizing catalytic hydrogenation with novel catalysts shows promise for efficient and environmentally friendly production methods. This process is crucial for producing intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, used in azo disperse dyes, highlighting the role of acetamide derivatives in dye manufacturing and potentially in pharmaceuticals (Zhang Qun-feng, 2008).

Herbicide Activity and Environmental Interaction

Acetamide derivatives, such as chloroacetamides, are extensively used as herbicides. Their activity, influenced by soil properties and environmental conditions, underpins research into agricultural chemicals. Studies on chloroacetamide herbicides explore their efficacy, soil interaction, and impact on crop production, providing insights into the environmental behavior of acetamide derivatives and guiding safer agricultural practices (Weisshaar & Böger, 1989).

Advanced Material Synthesis

Research extends into the synthesis of hybrid materials, such as the development of nano-photoinitiators for polymer networks. Acetamide derivatives play a role in creating innovative materials with enhanced properties, such as improved thermal stability and robustness. This area of study not only highlights the chemical versatility of acetamide derivatives but also their potential in material science applications (Gonul S. Batibay et al., 2020).

Pharmacological Research

In the pharmaceutical domain, acetamide derivatives are explored for their therapeutic potential. Synthesis and evaluation of compounds like 2-(4-methoxyphenyl)ethyl]acetamide derivatives for inhibitory activity against enzymes such as protein tyrosine phosphatase 1B (PTP1B) demonstrate the significance of acetamide derivatives in drug discovery. These studies pave the way for developing new treatments for diseases like diabetes, showcasing the pharmacological importance of acetamide derivatives (A. Saxena et al., 2009).

特性

IUPAC Name |

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-20-8-7-18(12-15-6-9-22-13-15)17(19)11-14-4-3-5-16(10-14)21-2/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLZBRLRXUCYKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-2-(3-methoxyphenyl)-N-(thiophen-3-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)

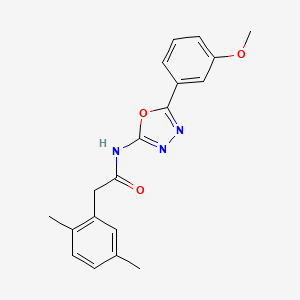

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011247.png)

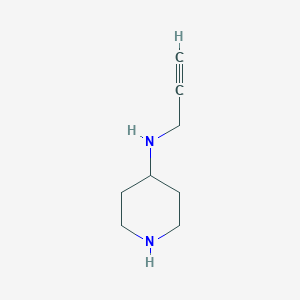

![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)

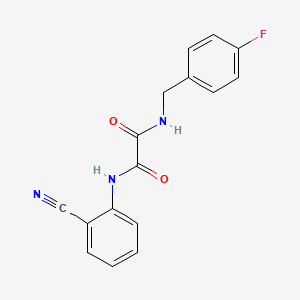

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)